2-Fluoro-2-deoxy-D-glucose, [5,6-3H]
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Description
2-Fluoro-2-deoxy-D-glucose is a non-toxic structural analog of glucose . It significantly inhibits glycosylation . As a glucose analog, its uptake is rapid in brain and heart cells . It can be taken up by cells but does not undergo metabolic glycolysis .
Synthesis Analysis
The synthesis of 2-Fluoro-2-deoxy-D-glucose has been described in various studies . For instance, one method involves the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . Another method involves the treatment of 3,4,6-Tri-O-acetyl-D-glucal with 18 F-labeled molecular fluorine, followed by hydrolysis .Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-deoxy-D-glucose consists of the fluorine-18 radionuclide substituting the hydroxyl group at the C-2 position of glucose . The IUPAC chemical name is 2-deoxy-2-[F-18]fluoroglucose .Chemical Reactions Analysis
2-Fluoro-2-deoxy-D-glucose is taken up by cells but does not undergo metabolic glycolysis . It is phosphorylated by hexokinase II to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), but unlike glucose, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase (PGI) to a 5 carbon ring .Physical and Chemical Properties Analysis
The empirical formula of 2-Fluoro-2-deoxy-D-glucose is C6H11FO5 . Its molecular weight is 182.15 g/mol .Mechanism of Action
The uptake of 2-Fluoro-2-deoxy-D-glucose by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism . After 2-Fluoro-2-deoxy-D-glucose is injected into a patient, a PET scanner can form two-dimensional or three-dimensional images of the distribution of 2-Fluoro-2-deoxy-D-glucose within the body .
Future Directions
The use of 2-Fluoro-2-deoxy-D-glucose in medical imaging, specifically in positron emission tomography (PET), has profoundly modified the daily activity of most nuclear medicine services . Its potential to investigate biological processes in a non-invasive manner in living organs has led to the development of more than 4000 PET probes . Future research may focus on improving the sensitivity and specificity of 2-Fluoro-2-deoxy-D-glucose for defined molecular targets .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy-5,6,6-tritritiohexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2,4T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-NXTKHULWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@]([C@H]([C@@H]([C@H](C=O)F)O)O)(C([3H])([3H])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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